molecular formula C33H35N3O3S B15087250 2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B15087250
M. Wt: 553.7 g/mol
InChI Key: GVKIWPAGGHFEPH-UHFFFAOYSA-N
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Description

4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C33H35N3O3S. This compound is notable for its unique structure, which includes a quinoline core, a benzothiazole moiety, and a nonyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with a benzothiazole derivative under specific conditions. The reaction often requires the use of catalysts such as L-proline and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The benzothiazole moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-HYDROXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-NONYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE apart is its unique combination of a quinoline core with a benzothiazole moiety and a long nonyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C33H35N3O3S

Molecular Weight

553.7 g/mol

IUPAC Name

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C33H35N3O3S/c1-3-4-5-6-7-8-11-20-36-27-13-10-9-12-25(27)30(37)29(33(36)39)31(38)34-24-17-15-23(16-18-24)32-35-26-19-14-22(2)21-28(26)40-32/h9-10,12-19,21,37H,3-8,11,20H2,1-2H3,(H,34,38)

InChI Key

GVKIWPAGGHFEPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O

Origin of Product

United States

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